3-(4-Ethoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid
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Overview
Description
3-(4-ETHOXYPHENYL)-3-(3-PHENYLBUTANAMIDO)PROPANOIC ACID is a synthetic organic compound that belongs to the class of carboxylic acids This compound is characterized by the presence of an ethoxyphenyl group and a phenylbutanamido group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXYPHENYL)-3-(3-PHENYLBUTANAMIDO)PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route may include:
Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxybenzene, a Friedel-Crafts acylation reaction can be performed to introduce the propanoic acid moiety.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-phenylbutanoyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-ETHOXYPHENYL)-3-(3-PHENYLBUTANAMIDO)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(4-HYDROXYPHENYL)-3-(3-PHENYLBUTANAMIDO)PROPANOIC ACID.
Reduction: Formation of 3-(4-ETHOXYPHENYL)-3-(3-PHENYLBUTANAMIDO)PROPANOL.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
3-(4-ETHOXYPHENYL)-3-(3-PHENYLBUTANAMIDO)PROPANOIC ACID has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-ETHOXYPHENYL)-3-(3-PHENYLBUTANAMIDO)PROPANOIC ACID involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
3-(4-METHOXYPHENYL)-3-(3-PHENYLBUTANAMIDO)PROPANOIC ACID: Similar structure with a methoxy group instead of an ethoxy group.
3-(4-ETHOXYPHENYL)-3-(3-PHENYLBUTANAMIDO)BUTANOIC ACID: Similar structure with a butanoic acid backbone instead of propanoic acid.
Uniqueness
3-(4-ETHOXYPHENYL)-3-(3-PHENYLBUTANAMIDO)PROPANOIC ACID is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H25NO4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-3-(3-phenylbutanoylamino)propanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-3-26-18-11-9-17(10-12-18)19(14-21(24)25)22-20(23)13-15(2)16-7-5-4-6-8-16/h4-12,15,19H,3,13-14H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
KLTPKDWETZFLCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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